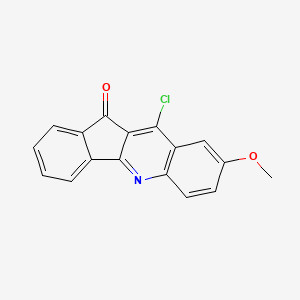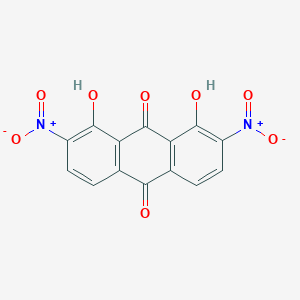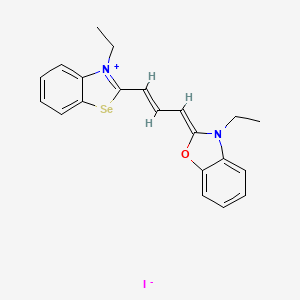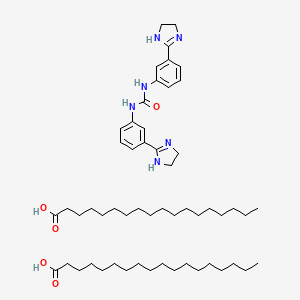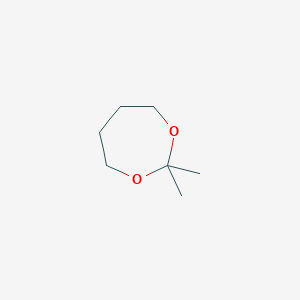
2,2-Dimethyl-1,3-dioxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3-dioxepane is an organic compound with the molecular formula C7H14O2. It is a seven-membered cyclic ether with two methyl groups attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3-dioxepane can be synthesized through the radical ring-opening polymerization of cyclic ketene acetals. This method involves the use of radical initiators to open the ring structure of the cyclic ketene acetal, resulting in the formation of the desired compound . The reaction conditions typically include the use of a solvent, such as toluene, and a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is produced through similar radical polymerization techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent production and high yields. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds (from oxidation), alcohols (from reduction), and substituted ethers (from substitution).
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3-dioxepane has several scientific research applications:
Medicine: Research is ongoing to explore its use in creating biocompatible materials for medical implants and devices.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,3-dioxepane primarily involves radical ring-opening polymerization. The presence of the oxygen atom in the ring structure promotes the formation of a carbon-oxygen double bond, which is more stable than a carbon-carbon double bond . This stability drives the polymerization process, resulting in the formation of polyesters with ester linkages distributed along the polymer backbone.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylene-1,3-dioxepane: Another cyclic ketene acetal with similar reactivity and applications.
5,6-Benzo-2-methylene-1,3-dioxepane: A compound with a benzene ring fused to the dioxepane structure, offering different reactivity and properties.
4,7-Dimethyl-2-methylene-1,3-dioxepane: A similar compound with additional methyl groups, affecting its polymerization behavior.
Uniqueness
2,2-Dimethyl-1,3-dioxepane is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and stability. This makes it particularly useful in the synthesis of biodegradable polymers and materials with specialized properties.
Propiedades
Número CAS |
4568-63-2 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-7(2)8-5-3-4-6-9-7/h3-6H2,1-2H3 |
Clave InChI |
ZHRPLMJYSXTWDS-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


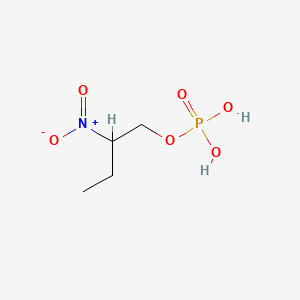
![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
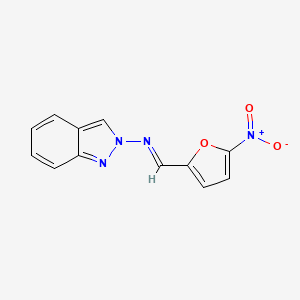
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)





